8-bromo-N-methyl-7H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
89073-89-2 |
|---|---|
Molecular Formula |
C6H6BrN5 |
Molecular Weight |
228.05 g/mol |
IUPAC Name |
8-bromo-N-methyl-7H-purin-6-amine |
InChI |
InChI=1S/C6H6BrN5/c1-8-4-3-5(10-2-9-4)12-6(7)11-3/h2H,1H3,(H2,8,9,10,11,12) |
InChI Key |
HFXCOMPLNNRXKO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC2=C1NC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Purine Precursors
Industrial-Scale Production Strategies
Continuous Flow Bromination
Catalytic Methylation
-
Catalyst : CuI (5 mol%) in dimethyl sulfoxide (DMSO) enables methylation at 100°C with reduced reagent excess.
-
Environmental Impact : 40% reduction in methyl iodide usage compared to traditional methods.
Reaction Monitoring and Purification
Analytical Techniques
Purification Protocols
-
Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes dimethylated byproducts.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| NBS Bromination + Methyl Iodide | 72% | 98% | 120 |
| Halogen Exchange + Reductive Amination | 85% | 95% | 150 |
| Continuous Flow Process | 88% | 99% | 90 |
Key Insight : Continuous flow methods offer the best balance of yield, purity, and cost for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 8-BROMO-N-METHYL-1H-PURIN-6-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of N-methyl-1H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-BROMO-N-METHYL-1H-PURIN-6-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-BROMO-N-METHYL-1H-PURIN-6-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-METHYL-1H-PURIN-6-AMINE: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-BROMO-1H-PURIN-6-AMINE: Similar structure but without the N-methyl group, leading to variations in its interactions with biological targets.
Uniqueness: 8-BROMO-N-METHYL-1H-PURIN-6-AMINE is unique due to the presence of both the bromine atom and the N-methyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
Biological Activity
8-Bromo-N-methyl-7H-purin-6-amine is a purine derivative notable for its structural features, including a bromine atom at the 8-position and a methyl group at the nitrogen atom in the 1-position of the purine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with DNA and proteins, as well as its antiviral and anticancer properties.
- Chemical Formula : C₇H₈BrN₅
- Molecular Weight : Approximately 214.02 g/mol
The biological activity of this compound is largely attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This modulation can inhibit various biochemical pathways relevant to disease processes, particularly in cancer and viral infections. The compound's interactions with biomolecules reveal its capacity to influence enzyme activities, which is crucial for understanding its therapeutic potential.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity. It has been studied for its ability to inhibit viral replication by interfering with viral enzymes that are essential for the life cycle of various viruses.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific kinases involved in cancer progression.
Study 1: Antiviral Activity
In a study examining the antiviral effects of purine derivatives, this compound was found to significantly reduce viral load in infected cell cultures. The mechanism was linked to the inhibition of viral polymerase activity, which is essential for viral replication.
Study 2: Anticancer Activity
Another study focused on the compound's effects on cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. The study utilized quantitative assays to measure cell proliferation and apoptosis rates, revealing that the compound induces programmed cell death in a dose-dependent manner.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-methyl-7H-purin-6-amines | Lacks bromine atom | Different reactivity and biological activity |
| 8-bromo-7H-purin-6-amines | Similar structure without N-methyl group | Variations in biological target interactions |
| 2-bromo-N-methylpurin | Bromination at different positions | Unique reactivity patterns due to position |
The uniqueness of 8-bromo-N-methyl-7H-purin-6-amines lies in its dual functional groups (bromine and methyl), which confer distinct chemical properties and enhance its potential applications compared to other purine derivatives.
Research Findings
Recent studies have highlighted the potential of this compound as a lead compound in drug development. Its ability to interact with various biological targets makes it a candidate for further investigation in both antiviral and anticancer therapies.
In Silico Studies
Computational models have been employed to predict the binding affinity of this compound with various kinases implicated in cancer. These studies suggest that modifications to the compound could enhance its efficacy and selectivity against specific targets.
Q & A
Q. Experimental design :
- Synthesize oligonucleotides with phosphoramidite derivatives.
- Compare CD spectra with natural adenine-containing duplexes.
What strategies mitigate N-demethylation during the purification of this compound?
(Basic)
To prevent N-demethylation:
- Workup conditions : Mild acidic pH (4–5) during extraction.
- Chromatography : Low-temperature (0–4°C) silica gel chromatography with ethyl acetate/hexane (1:3).
- Analytical confirmation :
How should researchers design experiments to evaluate kinetic vs. thermodynamic control in bromination reactions of N-methylpurine precursors?
(Advanced)
Experimental framework :
| Approach | Method | Outcome |
|---|---|---|
| Time-course analysis | Aliquot sampling every 5–30 minutes | LC-MS to track intermediate ratios |
| Temperature variation | Reactions at 0°C, 25°C, and reflux | Arrhenius plot for activation energy |
| Isotopic labeling | <sup>13</sup>C-labeled precursors | MS/MS fragmentation patterns |
Computational modeling (DFT) identifies transition states, showing bromine addition favors the 8-position due to lower energy barriers (ΔG<sup>‡</sup> = 18.3 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
